molecular formula C15H19N3O2 B7111498 N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide

N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B7111498
M. Wt: 273.33 g/mol
InChI Key: SRQFSJPMUVPLAH-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-11(2)17-18-14(10)9-16-15(19)8-12-4-6-13(20-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQFSJPMUVPLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CNC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4,5-dimethyl-1H-pyrazole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1H-pyrazole: A precursor used in the synthesis of the target compound.

    2-(4-Methoxyphenyl)acetyl chloride: Another precursor used in the synthesis.

    N-(4-Methoxyphenyl)acetamide: A structurally similar compound with different biological activities.

Uniqueness

N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the pyrazole ring and methoxyphenyl group contributes to its potential as a versatile compound in various scientific and industrial applications.

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